molecular formula C19H22N6O4S B2862801 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide CAS No. 898345-44-3

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide

Cat. No.: B2862801
CAS No.: 898345-44-3
M. Wt: 430.48
InChI Key: BTBKSDKNQKCVPL-UHFFFAOYSA-N
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Description

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide is a complex organic compound featuring a unique combination of thiazole, triazole, and piperidine rings

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which are part of the compound’s structure, have been found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds target a variety of cellular processes and structures, including enzymes, receptors, and DNA, depending on their specific chemical structure and functional groups.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other types of molecular interactions . The compound’s interaction with its targets can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of DNA replication, which can result in the observed biological effects .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the aggregation factor of human platelets , which could affect the coagulation pathway. Others have been found to inhibit enzymes such as urokinase , which could affect pathways involved in proteolysis.

Pharmacokinetics

The solubility of a compound in water and other solvents can influence its bioavailability and distribution within the body . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could influence the pharmacokinetic properties of this compound.

Result of Action

Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various cellular processes and biochemical pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can influence its solubility and therefore its bioavailability and distribution within the body . Other factors, such as temperature and the presence of other molecules, can also influence the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-ethylthioamide, the thiazole ring can be constructed through cyclization reactions involving sulfur and nitrogen sources.

    Construction of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

    Attachment of the 4-Nitrophenyl Group: This step involves a nucleophilic substitution reaction where the nitrophenyl group is introduced.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)

    Reduction: H2/Pd (Hydrogen gas with palladium catalyst), LiAlH4 (Lithium aluminum hydride)

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of amines

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methylphenyl)methyl)piperidine-4-carboxamide
  • 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-chlorophenyl)methyl)piperidine-4-carboxamide

Uniqueness

The presence of the 4-nitrophenyl group in 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide distinguishes it from similar compounds. This group can significantly influence the compound’s electronic properties and reactivity, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-2-14-21-19-24(22-14)18(27)16(30-19)15(11-3-5-13(6-4-11)25(28)29)23-9-7-12(8-10-23)17(20)26/h3-6,12,15,27H,2,7-10H2,1H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBKSDKNQKCVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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